
Comprehensive Toxicity & Safety Profile:
Loratadine N-Formyl Impurity

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 4-Formyl Loratadine

CAS No.: 1076198-16-7

Cat. No.: B563504

Get Quote

CAS: 117810-61-4 | Structural Alert Assessment & Control Strategy[1]

Executive Summary
Loratadine N-Formyl Impurity (also known as N-Formyl Desloratadine) is a significant

degradation product and process-related impurity found in Loratadine and Desloratadine

formulations.[1] Unlike oxidative degradants derived directly from the API, this impurity typically

arises from a Drug-Excipient Interaction (DEI) involving the reaction of the metabolite

Desloratadine with formic acid precursors present in excipients (e.g., PEG, PVP).[1]

From a toxicological perspective, this impurity is classified under ICH M7 Class 5 (Non-

Mutagenic Impurity). It does not share the high-potency mutagenic structural alerts associated

with N-nitroso compounds.[1] Consequently, its control limits are governed by ICH Q3B(R2)

(general degradation products) rather than the stringent Threshold of Toxicological Concern

(TTC) applied to mutagens.

Chemical Identity & Formation Mechanism[1]
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Parameter Detail

Common Name
Loratadine N-Formyl Impurity; N-Formyl

Desloratadine

Chemical Name

8-Chloro-6,11-dihydro-11-(1-formyl-4-

piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-

b]pyridine

CAS Number 117810-61-4

Molecular Formula C₂₀H₁₉ClN₂O

Molecular Weight 338.83 g/mol

Parent API Loratadine (via Desloratadine)

Regulatory Status USP Related Compound F; EP Impurity

Formation Pathway: The Drug-Excipient Interaction
The formation of N-Formyl Loratadine is a two-step process.[1] First, Loratadine undergoes

hydrolysis (loss of the ethyl carbamate group) to form Desloratadine. Second, the secondary

amine of Desloratadine reacts with formic acid or formyl species often found as impurities in

polyethylene glycol (PEG) or povidone (PVP) excipients.

Graphviz Diagram: Formation Mechanism

Loratadine
(Parent API)

Desloratadine
(Hydrolytic Degradant)

Hydrolysis
(-Ethyl Carbamate)

N-Formyl Loratadine
(CAS 117810-61-4)

N-Formylation

Formic Acid
(Excipient Impurity)

Reactant (from PEG/PVP)

Click to download full resolution via product page

Caption: Stepwise formation of N-Formyl Loratadine via hydrolysis followed by N-formylation

with excipient-derived impurities.
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Toxicological Profiling Strategy
Genotoxicity Assessment (ICH M7)
The primary safety concern for any nitrogen-bearing impurity is the potential for genotoxicity.[1]

However, the N-Formyl moiety is distinct from the highly toxic N-Nitroso group.[1]

In Silico Assessment (QSAR):

Method: Analysis using knowledge-based systems (e.g., Derek Nexus) and statistical

systems (e.g., Sarah Nexus).[1]

Prediction:Negative for bacterial mutagenicity. The N-formyl group on a piperidine ring is

not a structural alert for mutagenicity.[1] It functions as a stable amide-like protecting

group.[1]

In Vitro Evidence:

Loratadine and Desloratadine are non-mutagenic in the Ames test.

The N-formyl derivative metabolizes back to Desloratadine (via deformylation) or is

excreted.[1] Since the parent amine (Desloratadine) is non-mutagenic, the N-formyl

precursor poses negligible genotoxic risk.[1]

Conclusion: Classified as ICH M7 Class 5.

General Toxicity & Permitted Daily Exposure (PDE)
Since the impurity is considered non-mutagenic, its safety limit is calculated based on general

toxicity (ICH Q3B).

Read-Across Approach: The toxicity profile is bridged to Desloratadine.[1]

Point of Departure (PoD): NOAEL (No Observed Adverse Effect Level) of Desloratadine from

chronic toxicity studies.

Calculation:
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Note: For impurities chemically related to the parent with similar toxicity, the limit is often

set at the qualification threshold (0.15% or 1.0 mg/day, whichever is lower) rather than a

calculated PDE, unless high levels are present.

Regulatory Limits (ICH Q3B)
Dose of Drug
Product

Reporting
Threshold

Identification
Threshold

Qualification
Threshold

< 10 mg/day 0.1% 1.0% or 5 µg 1.0% or 50 µg

10 mg - 100 mg/day 0.05% 0.2% or 2 mg 0.2% or 3 mg

> 100 mg/day 0.05% 0.1% 0.15%

Most Loratadine formulations (10 mg daily) fall into the second category, setting the

qualification threshold at 0.2%.

Analytical Control Strategy
To ensure patient safety, a robust LC-MS/MS method is required for quantitation, particularly if

the impurity must be controlled at low levels (<0.1%).[1]

LC-MS/MS Methodology
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Shimadzu 8060).

Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

Chromatography: C18 Column (e.g., Waters XSelect HSS T3), Gradient elution with

Ammonium Formate/Methanol.

MRM Transitions
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Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Mechanism

Loratadine 383.1 337.1 25 Loss of Ethanol

Desloratadine 311.1 259.1 30
Ring

Fragmentation

N-Formyl

Impurity
339.1 311.1 22

Loss of CO (-28

Da)

N-Formyl

Impurity
339.1 259.1 35

Secondary

Fragmentation

Graphviz Diagram: Analytical Decision Tree

Caption: Decision tree for routine monitoring vs. structural confirmation of N-Formyl impurity.

Mitigation & Control
To minimize the formation of N-Formyl Loratadine in the final drug product:

Excipient Selection: Use "Low Peroxide" and "Low Formic Acid" grades of PEG and PVP.

Antioxidants: Incorporate antioxidants (e.g., BHT) to prevent the oxidative degradation of

excipients into formylating species.

Packaging: Use moisture-protective packaging (e.g., Alu-Alu blisters) to reduce hydrolysis of

Loratadine to Desloratadine (the precursor).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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